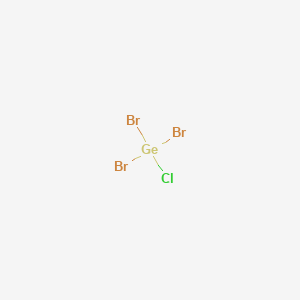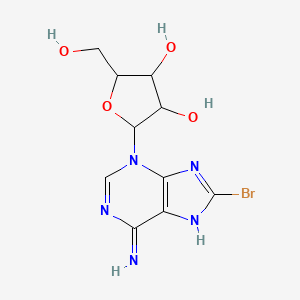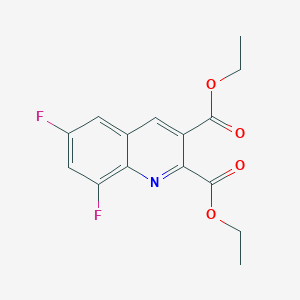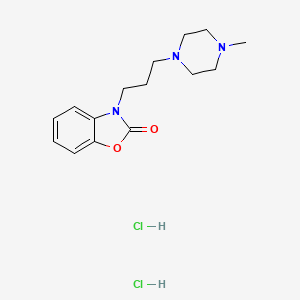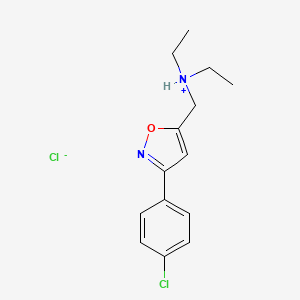
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an isoxazole ring, and a diethylaminomethyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, and hydroxylamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound, such as p-chlorobenzaldehyde.
Attachment of the Diethylaminomethyl Group: The diethylaminomethyl group can be attached through a Mannich reaction, involving formaldehyde, diethylamine, and the intermediate compound containing the isoxazole ring and chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom in the chlorophenyl group.
Applications De Recherche Scientifique
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Chlorophenyl)-5-(methylaminomethyl)isoxazole hydrochloride
- 3-(p-Chlorophenyl)-5-(dimethylaminomethyl)isoxazole hydrochloride
- 3-(p-Chlorophenyl)-5-(ethylaminomethyl)isoxazole hydrochloride
Uniqueness
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
14716-73-5 |
|---|---|
Formule moléculaire |
C14H18Cl2N2O |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c1-3-17(4-2)10-13-9-14(16-18-13)11-5-7-12(15)8-6-11;/h5-9H,3-4,10H2,1-2H3;1H |
Clé InChI |
VYBFHFFWHMWJKC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


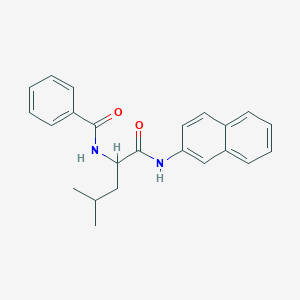
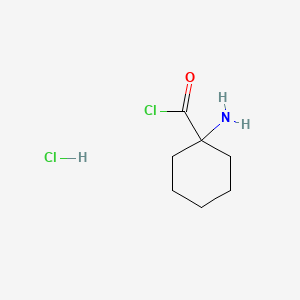
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
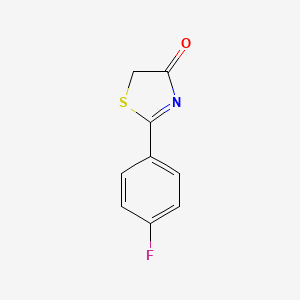
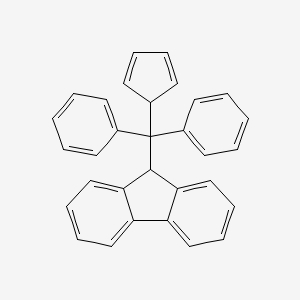
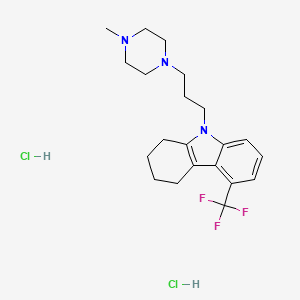
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)
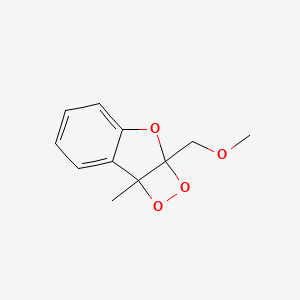

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
